molecular formula C9H11NO2 B1618920 n-(4-Methoxy-2-methylphenyl)formamide CAS No. 7402-54-2

n-(4-Methoxy-2-methylphenyl)formamide

Cat. No.: B1618920
CAS No.: 7402-54-2
M. Wt: 165.19 g/mol
InChI Key: BZISSEBFTTWALG-UHFFFAOYSA-N
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Description

N-(4-Methoxy-2-methylphenyl)formamide, with the CAS Registry Number 7402-54-2, is an organic compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol . Its structure features a formamide group attached to a 4-methoxy-2-methylphenyl ring system, which can be represented by the SMILES notation O=CNC1=CC=C(OC)C=C1C . Available data indicates this compound has a calculated density of approximately 1.128 g/cm³ and a high calculated boiling point of around 344.8°C at 760 mmHg . The flash point is calculated to be about 162.3°C . As a building block in organic synthesis, this compound serves as a valuable precursor for researchers in medicinal chemistry and material science. It is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7402-54-2

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

N-(4-methoxy-2-methylphenyl)formamide

InChI

InChI=1S/C9H11NO2/c1-7-5-8(12-2)3-4-9(7)10-6-11/h3-6H,1-2H3,(H,10,11)

InChI Key

BZISSEBFTTWALG-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OC)NC=O

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC=O

Other CAS No.

7402-54-2

Pictograms

Acute Toxic

Origin of Product

United States

Methodologies for the Synthesis of N 4 Methoxy 2 Methylphenyl Formamide

Direct N-Formylation Strategies

Direct N-formylation involves the introduction of a formyl group (-CHO) onto the nitrogen atom of 4-methoxy-2-methylaniline (B89876). The efficiency of this transformation is influenced by the reactivity of the aniline (B41778) substrate and the choice of formylating agent and reaction conditions.

The reactivity of anilines in N-formylation reactions is significantly governed by the electronic nature of the substituents on the aromatic ring. Electron-donating groups (EDGs) enhance the nucleophilicity of the amino group, thereby increasing its reactivity toward electrophilic formylating agents. Conversely, electron-withdrawing groups (EWGs) decrease the nucleophilicity of the amine, making formylation more challenging.

In the case of 4-methoxy-2-methylaniline, the precursor to N-(4-Methoxy-2-methylphenyl)formamide, the molecule contains two electron-donating groups: a methoxy (B1213986) (-OCH₃) group at the para position and a methyl (-CH₃) group at the ortho position. Both groups increase the electron density on the nitrogen atom, making it a highly reactive substrate for N-formylation. Research has consistently shown that anilines bearing EDGs like methoxy and methyl groups provide excellent yields in formylation reactions. tandfonline.comscholarsresearchlibrary.com For instance, studies comparing the formylation of various substituted anilines under identical conditions demonstrate that substrates like 4-methoxyaniline react more readily and give higher yields than those with electron-withdrawing substituents such as chloro or nitro groups. bibliotekanauki.plresearchgate.net The strong activating effect of the methoxy and methyl groups facilitates a high conversion rate to the desired formamide (B127407) product. tandfonline.comnih.gov

The following table, compiled from studies on various substituted anilines, illustrates the general trend in reactivity.

Aniline Substituent (Position)Electronic EffectGeneral Reactivity/YieldReference
-OCH₃ (para)Strongly Electron-DonatingExcellent tandfonline.combibliotekanauki.pl
-CH₃ (para)Electron-DonatingExcellent tandfonline.comnih.gov
-H (Unsubstituted)NeutralGood scholarsresearchlibrary.comtandfonline.com
-Cl (para)Electron-WithdrawingModerate to Good tandfonline.comresearchgate.net
-NO₂ (para)Strongly Electron-WithdrawingModerate/Low bibliotekanauki.plresearchgate.net

Solvent-free, or neat, reaction conditions are increasingly favored in chemical synthesis due to their environmental benefits, cost-effectiveness, and often improved reaction rates. Several solvent-free protocols have been successfully applied to the N-formylation of anilines, including those structurally similar to 4-methoxy-2-methylaniline.

A common and straightforward method involves heating the aniline with formic acid without any solvent. nih.govtandfonline.com This approach has been shown to produce formamides in good to excellent yields. tandfonline.com For example, a general procedure involves stirring the aniline with a slight excess of formic acid at a moderately elevated temperature (e.g., 60-80 °C) until the reaction is complete, as monitored by thin-layer chromatography (TLC). nih.govtandfonline.com

Catalysts can also be employed to enhance the efficiency of solvent-free formylations. Heterogeneous catalysts like silica (B1680970) sulfuric acid (SSA) have been used to promote the reaction between anilines and formic acid at temperatures of 50-60 °C, resulting in high yields and short reaction times. scispace.com The use of such solid acid catalysts simplifies the workup procedure, as the catalyst can be easily removed by filtration. scispace.com Other research has demonstrated that the reaction can proceed efficiently even without a catalyst by simply heating the amine with formic acid or ethyl formate (B1220265). tandfonline.comtandfonline.com

The table below summarizes findings from various solvent-free N-formylation studies on substituted anilines.

Formylating AgentCatalyst/ConditionsTemperatureTypical YieldReference
Formic AcidNone (Neat)60 °C~97% for anilines with EDGs tandfonline.comtandfonline.com
Ethyl FormateNone (Neat)60 °C~89% for anilines with EDGs tandfonline.comtandfonline.com
Formic AcidSilica Sulfuric Acid (SSA)50-60 °CExcellent scispace.com
Formic AcidNanozeolite Clinoptilolite / UltrasoundRoom TemperatureExcellent researchgate.net
Formic AcidNone (Neat)60 °CExcellent for anilines with EDGs scholarsresearchlibrary.com

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. mdpi.com In the context of N-formylation, microwave irradiation often leads to dramatically reduced reaction times, cleaner reactions, and higher yields compared to conventional heating methods. bibliotekanauki.plmdpi.com

The direct reaction of anilines with formic acid can be significantly expedited under microwave irradiation. bibliotekanauki.plresearchgate.net Studies have shown that formylation reactions that might take several hours with conventional heating can be completed in a matter of minutes in a microwave reactor. bibliotekanauki.pl This rapid heating is particularly effective for polar molecules like amines and formic acid, which absorb microwave energy efficiently. bibliotekanauki.pl The use of microwave heating under solvent-free conditions represents a particularly green and efficient approach to formamide synthesis. researchgate.net For instance, the reaction of substituted anilines with formic acid using a catalyst like Amberlite IR-120 can be effectively carried out under microwave conditions. researchgate.net

Multistep Organic Synthesis Approaches

In cases where the starting aniline is not commercially available or is expensive, a multistep synthesis is required. This involves first constructing the substituted phenyl ring of 4-methoxy-2-methylaniline, followed by the formylation step.

The synthesis of the key intermediate, 4-methoxy-2-methylaniline, requires the strategic introduction of three different substituents—amino, methoxy, and methyl groups—onto a benzene (B151609) ring with specific regiochemistry (1-amino, 2-methyl, 4-methoxy). The synthesis must account for the directing effects of these groups in electrophilic aromatic substitution (EAS) reactions.

A plausible synthetic route could start from a commercially available precursor like m-cresol (B1676322) (3-methylphenol) or p-anisidine (B42471) (4-methoxyaniline).

Route from m-Cresol:

Nitration: Nitration of m-cresol would be directed by the ortho, para-directing hydroxyl and methyl groups. This would likely produce a mixture of isomers, from which 4-nitro-3-methylphenol could be isolated.

Etherification: The phenolic hydroxyl group can be converted to a methoxy group via Williamson ether synthesis (e.g., using dimethyl sulfate (B86663) or methyl iodide with a base). This would yield 1-methoxy-2-methyl-4-nitrobenzene.

Reduction: The final step is the reduction of the nitro group to an amino group, typically using reagents like iron or zinc in acidic medium, or catalytic hydrogenation (e.g., H₂/Pd-C), to afford 4-methoxy-2-methylaniline. youtube.comyoutube.com

Route from p-Anisidine:

Acylation/Protection: The highly activating amino group of p-anisidine would first be protected as an acetanilide (B955) to moderate its reactivity and provide steric bulk.

Friedel-Crafts Alkylation: A methyl group could then be introduced. The acetamido group is ortho, para-directing, and would direct the incoming methyl group to the ortho position.

Deprotection: Finally, hydrolysis of the acetamido group under acidic or basic conditions would regenerate the amino group, yielding 4-methoxy-2-methylaniline.

These strategies rely on classical electrophilic aromatic substitution and functional group interconversion techniques to build the required substitution pattern on the phenyl ring. youtube.comyoutube.com

Once 4-methoxy-2-methylaniline is synthesized, the final step is the formation of the formamide linkage. While the direct methods described in section 2.1 are applicable, other formylating agents and coupling procedures can also be used. nih.gov

Acetic Formic Anhydride: This mixed anhydride, prepared in situ from formic acid and acetic anhydride, is a potent formylating agent that reacts readily with anilines. scholarsresearchlibrary.com

Ethyl Formate: As mentioned previously, heating the aniline with ethyl formate, often under reflux, can yield the desired formamide. researchgate.net

Coupling Reagents: Formic acid can be activated with carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), to facilitate the amidation reaction, a method commonly used in peptide synthesis. scholarsresearchlibrary.com

Other Formylating Agents: A variety of other reagents have been developed for N-formylation, including chloral, cyanomethylformate, and N-formyl imides, which offer alternative pathways to the target compound under specific conditions. scholarsresearchlibrary.comnih.govrsc.org Another modern approach involves the reductive formylation of CO₂ in the presence of a reducing agent like sodium borohydride (B1222165) to generate a formylating species in situ. rsc.orgrsc.org

These multistep approaches provide flexibility in sourcing starting materials and allow for the synthesis of complex substituted anilides from simpler precursors.

Catalytic Advancements in Aryl Formamide Synthesis

Recent advancements in catalysis have provided highly efficient and selective methods for the synthesis of aryl formamides, which are applicable to the preparation of this compound. These methods often offer milder reaction conditions, higher yields, and improved selectivity compared to classical approaches.

Lewis Base Catalysis in Formamide Derivatization

Lewis bases can act as catalysts in formylation reactions. For instance, formamides themselves can function as Lewis base catalysts in certain transformations. researchgate.net In the context of N-formylation, a common approach involves the use of a formylating agent in the presence of a base. A highly practical and general base-catalyzed carbonylation of amines to the corresponding N-formamides has been achieved using inexpensive inorganic bases such as potassium hydroxide (B78521) or potassium carbonate with carbon monoxide as the formylating agent. nih.gov This method has been shown to be effective for a wide variety of amines, converting them into N-formamides in good to excellent yields. nih.gov

Another example involves the use of dimethylformamide (DMF) not just as a solvent but also as a reagent and a catalyst. In the Vilsmeier-Haack reaction, DMF reacts with phosphoryl chloride to form the Vilsmeier reagent, an electrophilic iminium salt that can formylate activated aromatic rings. rsc.org While this is typically a C-formylation, the principles of activating a formyl source with a Lewis base are relevant.

Transition Metal-Mediated Formylation

Transition metal catalysis has emerged as a powerful tool for the N-formylation of anilines, offering high efficiency and selectivity under mild conditions. nih.gov Various transition metals, including ruthenium, iron, copper, and manganese, have been successfully employed. nih.govresearchgate.netacs.org

A notable example is the manganese-catalyzed N-formylation of anilines. These reactions can utilize methanol (B129727) as a formyl source in an acceptorless dehydrogenative coupling process. nih.gov Another approach uses bimetallic catalysts, such as AuPd–Fe₃O₄ nanoparticles, for the oxidative N-formylation of secondary amines at room temperature using methanol as the formyl source and oxygen as an external oxidant. nih.gov

Furthermore, cobalt-based catalysts supported on metal-organic frameworks (MOFs) have been developed for the N-formylation of amines using carbon dioxide and a reducing agent like phenylsilane. rsc.org These heterogeneous catalysts are robust, recyclable, and exhibit excellent yields and selectivity for a range of aromatic and aliphatic amines. rsc.org

Below is a table summarizing various catalytic systems for the N-formylation of anilines, which would be applicable for the synthesis of this compound.

CatalystFormyl SourceConditionsSubstrate ScopeYieldReference
ZnCl₂Formic AcidSolvent-free, 70-100 °CAryl and alkyl aminesHigh researchgate.net
Ru-NHC complexMethanol-Amines- nih.gov
AuPd–Fe₃O₄Methanol/O₂Room TemperatureSecondary aminesEfficient nih.gov
DUT-5-CoH (MOF)CO₂/PhSiH₃-Primary and secondary amines, anilinesExcellent rsc.org
Rh-NHC complexCO₂/PhSiH₃Tunable T, solventPrimary, secondary, aromatic, alkyl aminesMedium to excellent mq.edu.au

Chemo- and Regioselective Synthesis Considerations

When synthesizing this compound from 4-methoxy-2-methylaniline, the primary concern is chemoselectivity, specifically the selective formylation of the amino group. The starting aniline possesses two activating groups on the aromatic ring: a methoxy group and a methyl group. These groups activate the ring towards electrophilic substitution.

Chemoselectivity: The N-formylation of the amino group is generally favored over electrophilic substitution on the aromatic ring under typical formylation conditions. mdpi.com The nitrogen atom of the amine is a stronger nucleophile than the aromatic ring, especially under neutral or basic conditions. However, under strongly acidic conditions used in some classical formylation reactions like the Gattermann-Koch reaction, competitive ring formylation could become a side reaction. wikipedia.org Therefore, choosing reaction conditions that favor N-acylation over C-acylation is crucial. Many modern catalytic methods using formic acid or its derivatives are highly chemoselective for N-formylation. nih.govmdpi.com For instance, reactions using formic acid in polyethylene (B3416737) glycol (PEG) have shown excellent chemoselectivity for N-formylation of anilines, even in the presence of other sensitive functional groups. researchgate.net

Regioselectivity: While N-formylation is the desired reaction, understanding the regiochemistry of potential side reactions is important. The methoxy group at the para-position and the methyl group at the ortho-position to the amino group have directing effects on electrophilic aromatic substitution. The methoxy group is a strong activating and ortho-, para-directing group. The methyl group is a weaker activating and ortho-, para-directing group. In 4-methoxy-2-methylaniline, the positions ortho to the powerful methoxy group are already substituted (by the methyl and amino groups). The position ortho to the amino group and meta to the methoxy group (position 3) and the position ortho to the methyl group and meta to the amino group (position 3) are the most likely sites for electrophilic attack on the ring, should it occur. The interplay of these electronic effects, along with steric hindrance from the existing substituents, governs the regioselectivity of any potential side reactions on the aromatic ring. nih.gov However, with modern selective N-formylation methods, these side reactions are generally minimized. acs.orgmq.edu.au

Elucidation of Reaction Mechanisms and Pathways for N 4 Methoxy 2 Methylphenyl Formamide

Mechanistic Studies of N-Formylation Reactions

N-formylation is the key reaction for the synthesis of N-(4-Methoxy-2-methylphenyl)formamide from its precursor, 4-methoxy-2-methylaniline (B89876). This transformation can be achieved through various formylating agents, each proceeding via distinct mechanistic pathways.

A common and direct method for the N-formylation of anilines involves the use of formic acid. nih.govscispace.com This reaction typically proceeds via a nucleophilic acyl substitution mechanism. In the presence of an acid catalyst or under thermal conditions, the formic acid is activated. nih.govresearchgate.net A plausible mechanism involves the protonation of the carbonyl oxygen of formic acid, which significantly enhances the electrophilicity of the carbonyl carbon. mdpi.com The nitrogen atom of 4-methoxy-2-methylaniline, acting as a nucleophile, then attacks this activated carbonyl carbon. This step is followed by proton transfers and the elimination of a water molecule to yield the final N-aryl formamide (B127407) product. nih.govmdpi.com

The reaction can also be catalyzed by Lewis acids such as zinc chloride (ZnCl₂). researchgate.net The Lewis acid coordinates to the carbonyl oxygen of the formylating agent, thereby activating it for nucleophilic attack by the amine. researchgate.net Studies have shown that arylamines with electron-donating groups, such as the methoxy (B1213986) and methyl groups present in 4-methoxy-2-methylaniline, are more active in these reactions, often leading to faster completion times compared to anilines with electron-withdrawing groups. researchgate.net Some procedures have been developed that operate under solvent-free conditions, offering a greener approach to the synthesis. nih.govscholarsresearchlibrary.com

An increasingly important method for N-formylation utilizes carbon dioxide (CO₂) as a renewable C1 source in conjunction with a reducing agent, typically a hydrosilane (like phenylsilane, PhSiH₃). fao.orgresearchgate.net Mechanistic studies, combining kinetic analysis and in-situ monitoring, have revealed that these reactions are complex and can proceed through multiple competing pathways depending on the substrates and conditions. researchgate.netepfl.ch

Three primary pathways are generally proposed:

Pathway 1 (Direct Formoxysilane Formation): This pathway involves the direct insertion of CO₂ into the Si-H bond of the hydrosilane to form a silyl (B83357) formate (B1220265) intermediate (a formoxysilane). This intermediate is then subjected to nucleophilic attack by the amine. This route is typically favored for less nucleophilic amines in the absence of a catalyst. epfl.chacs.org

Pathway 2 (Amine-Assisted Formoxysilane Formation): In the presence of a base catalyst or a sufficiently nucleophilic amine, the amine can assist in the reduction of CO₂. acs.org The amine may form a transient carbamate (B1207046) salt with CO₂, which then activates the hydrosilane for the CO₂ insertion step, leading to the formoxysilane intermediate. acs.org Kinetic studies on N-methylaniline suggest this pathway is plausible, as the amine influences the rate of CO₂ reduction. acs.org

Pathway 3 (Silylcarbamate Intermediate): For strongly nucleophilic amines that form stable adducts with CO₂, a silylcarbamate intermediate can be formed. researchgate.netepfl.chacs.org This intermediate can then be directly reduced by another equivalent of hydrosilane to give the formamide product. epfl.chacs.org

The specific pathway for the formylation of 4-methoxy-2-methylaniline would be highly dependent on the reaction conditions. Given the increased nucleophilicity from its electron-donating substituents, it is likely that pathways 2 or 3 would play a significant role. acs.org

Intramolecular and Intermolecular Rearrangements of Formamide Derivatives

While N-aryl formamides are generally stable, related amide structures can undergo various molecular rearrangements. The anion of an N-aryl formamide, generated under basic conditions, exists in equilibrium with its enol-imine tautomer. The reactivity of this anion can be chemo-selective. For instance, in reactions with pentafluoropyridine, N-aryl formamides bearing electron-releasing groups tend to react via the oxygen atom of the enol-imine, while those with electron-withdrawing groups react via the nitrogen atom. researchgate.net

Other relevant rearrangements in the broader class of N-aryl amides include:

Photo-Fries Rearrangement: This reaction involves the conversion of phenolic esters to hydroxy ketones using UV light. sigmaaldrich.com While not a direct rearrangement of the formamide itself, it illustrates a pathway for acyl group migration on an aromatic system that could be relevant to analogous N-aryl compounds.

Aza-Hofmann-Type Rearrangement: A modern synthetic protocol involves the hypervalent iodine-mediated oxidative rearrangement of N-substituted amidines, which can be derived from nitriles, into carbodiimides. These intermediates can be trapped by carboxylic acids to form N-arylamides in a one-pot process. mdpi.com

Intermolecular Cyclization-Rearrangement: A one-pot synthesis of N-aryl glycines has been developed from 2-chloro-N-aryl acetamides. The mechanism involves an intermolecular cyclization to form a 1,4-diarylpiperazine-2,5-dione intermediate, which is then cleaved by a base to yield the rearranged product. nih.gov This highlights a potential pathway for transformations involving intermolecular reactions of amide side chains.

Hydrolytic Stability and Degradation Pathways of Aryl Formamides

The amide bond in this compound, like other amides, is susceptible to hydrolysis, breaking the C-N bond to yield formic acid and 4-methoxy-2-methylaniline. The reaction can occur under neutral, acidic, or basic conditions, with the rate being significantly influenced by pH. nih.gov

Theoretical and experimental studies on formamide hydrolysis provide a general framework for this process:

Neutral Hydrolysis: This process is generally very slow. Computational studies suggest a mechanism where the formamide's carbonyl group is first hydrated by water molecules to form a tetrahedral diol intermediate. nih.govresearchgate.net This is followed by a water-assisted proton transfer from a hydroxyl group to the amino group, leading to the eventual dissociation into formic acid and the amine. nih.gov The formation of the initial tetrahedral intermediate is often the rate-limiting step. nih.govresearchgate.net

Acid-Catalyzed Hydrolysis: In acidic media, the reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon much more electrophilic and susceptible to attack by water. youtube.comnih.gov This is followed by the formation of a tetrahedral intermediate and subsequent elimination of the amine, which is protonated under the acidic conditions, rendering the reaction irreversible. youtube.com

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The subsequent elimination of the amide anion (or its protonated form after proton transfer) regenerates the carboxylic acid (as a carboxylate). The activation barrier for base-catalyzed hydrolysis is typically much lower than for neutral hydrolysis. acs.org

For this compound, the electron-donating methoxy and methyl groups on the phenyl ring increase the electron density on the nitrogen atom. This can influence hydrolytic stability, though the precise effect is complex and can vary with the reaction mechanism.

Beyond hydrolysis, oxidative pathways could contribute to degradation. Studies on structurally related cathinone (B1664624) analogs show that degradation in alkaline solutions can proceed via oxidation, and the rates are dependent on pH and chemical structure. nih.gov

Influence of Methoxy and Methyl Substituents on Reaction Kinetics and Thermodynamics

The methoxy (-OCH₃) and methyl (-CH₃) groups attached to the phenyl ring of this compound exert a significant electronic and steric influence on its formation and reactivity.

Kinetic Effects: Both the methoxy group at the para-position and the methyl group at the ortho-position are electron-donating groups (EDGs). They increase the electron density on the aromatic ring and, crucially, on the nitrogen atom of the parent amine, 4-methoxy-2-methylaniline. chemistrysteps.com This enhanced nucleophilicity of the nitrogen atom generally accelerates the rate of N-formylation reactions. researchgate.net

In Lewis acid-catalyzed formylations with formic acid, anilines with EDGs were found to react faster than those with electron-withdrawing groups. researchgate.net

In formylations using CO₂ and hydrosilanes, a study of various para-substituted anilines showed a strong dependence of the reaction rate on the electronic nature of the amine. acs.org

The following table, adapted from kinetic studies of aniline (B41778) formylation, illustrates the general trend of how substituents affect reaction rates.

Substituent on Aniline (para-position)Relative Reaction Rate (Qualitative)Electronic Effect
-OCH₃ (Methoxy)FastStrongly Electron-Donating
-CH₃ (Methyl)Moderate-FastWeakly Electron-Donating
-H (Hydrogen)ModerateNeutral
-Cl (Chloro)SlowWeakly Electron-Withdrawing
-NO₂ (Nitro)Very Slow / UnreactiveStrongly Electron-Withdrawing

This table represents a generalized trend based on literature findings for N-formylation of substituted anilines and is for illustrative purposes. researchgate.netacs.org

The ortho-methyl group also introduces steric hindrance around the nitrogen atom, which could potentially slow down the reaction rate compared to an unhindered aniline. However, in many N-formylation reactions, the electronic activating effect is the dominant factor.

Theoretical Probing of Mechanistic Landscapes

Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms associated with this compound. Methods such as Density Functional Theory (DFT) and ab initio calculations are used to map potential energy surfaces, identify intermediates, and calculate the energy barriers of transition states. fao.orgresearchgate.netnih.gov

Key insights from theoretical studies include:

N-Formylation with CO₂/Hydrosilane: DFT studies have been instrumental in proposing and supporting the different mechanistic pathways (Pathways 1, 2, and 3). researchgate.netacs.org Theoretical investigations on metal-free N-formylation using nitrogen-doped graphene showed that the catalyst lowers the activation energy for CO₂ hydrosilylation, a key step in the process. fao.org

Hydrolysis Mechanisms: Ab initio calculations have been used to model the neutral hydrolysis of formamide, detailing the role of solvent water molecules in forming transition structures and facilitating proton transfer. nih.govresearchgate.net These studies can predict pseudo-first-order kinetic constants that are in good agreement with experimental data. nih.gov Similar studies on acid-promoted hydrolysis compare different protonation sites (oxygen vs. nitrogen) and their subsequent reaction pathways. nih.gov

Solvent and Dimerization Effects: Molecular dynamics (MD) simulations and computational studies have been used to understand the structure and dynamics of formamide in aqueous solutions and the nature of formamide dimers. nih.govnih.gov These studies reveal details about hydrogen bonding networks, which are crucial for understanding reaction mechanisms in solution. nih.govresearchgate.net

These theoretical approaches allow for a detailed, molecular-level understanding of reaction landscapes, complementing experimental findings and guiding the design of more efficient synthetic protocols.

Advanced Spectroscopic and Structural Characterization of N 4 Methoxy 2 Methylphenyl Formamide

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environments within a molecule.

The ¹H NMR spectrum of N-(4-Methoxy-2-methylphenyl)formamide offers a wealth of information for assigning the positions of protons within the molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each proton.

The spectrum is expected to show distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, the methyl group protons, and the formyl proton. Due to the presence of rotational isomers (rotamers) around the amide C-N bond, some proton signals may appear as pairs of signals, reflecting the cis and trans conformations.

Key Expected ¹H NMR Signals:

Formyl Proton (CHO): This proton typically appears as two distinct singlets or doublets in the downfield region of the spectrum, usually between 8.0 and 8.5 ppm, due to the presence of cis and trans rotamers.

Amide Proton (NH): The amide proton signal is often broad and its chemical shift is highly dependent on the solvent and concentration. It is expected to appear in the region of 7.5-9.0 ppm.

Aromatic Protons: The substitution pattern on the benzene (B151609) ring gives rise to a characteristic set of signals in the aromatic region (typically 6.5-8.0 ppm). For a 1,2,4-trisubstituted ring, a set of three coupled signals is expected.

Methoxy Protons (OCH₃): A sharp singlet corresponding to the three protons of the methoxy group is anticipated around 3.8 ppm.

Methyl Protons (CH₃): A singlet for the methyl group attached to the aromatic ring is expected in the upfield region, typically around 2.2-2.4 ppm.

A hypothetical ¹H NMR data table based on known spectral data of similar compounds is presented below:

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H (Formyl, trans)~8.4d~11.0
H (Formyl, cis)~8.2d~1.5
H (Amide, NH)7.5-9.0br s-
Aromatic H6.7-7.8m-
Methoxy (OCH₃)~3.8s-
Methyl (CH₃)~2.3s-

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific rotamer populations.

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal.

Key Expected ¹³C NMR Signals:

Formyl Carbon (C=O): The carbonyl carbon of the formamide (B127407) group is expected to resonate in the downfield region, typically between 160 and 165 ppm.

Aromatic Carbons: The six carbons of the benzene ring will appear in the range of 110-160 ppm. The chemical shifts will be influenced by the attached substituents (methoxy, methyl, and formamido groups).

Methoxy Carbon (OCH₃): The carbon of the methoxy group is expected around 55-56 ppm.

Methyl Carbon (CH₃): The methyl carbon attached to the aromatic ring will appear in the upfield region, typically around 17-20 ppm.

A hypothetical ¹³C NMR data table is provided below:

Carbon Assignment Expected Chemical Shift (δ, ppm)
C (Formyl, C=O)~163
C (Aromatic, C-O)~157
C (Aromatic, C-N)~130
C (Aromatic, C-CH₃)~135
C (Aromatic, CH)110-130
C (Methoxy, OCH₃)~55.5
C (Methyl, CH₃)~18

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and for determining the connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would show correlations between the coupled aromatic protons, helping to confirm their relative positions on the ring. It would also show a correlation between the formyl proton and the amide proton in the trans isomer.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). This is invaluable for assigning the signals of the aromatic CH groups, the methoxy group, and the methyl group by linking the proton signals to their corresponding carbon signals.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and the nature of the chemical bonds.

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrations of the formamide group and the substituted aromatic ring.

Key Vibrational Bands:

N-H Stretching: A prominent band in the IR spectrum, typically in the region of 3200-3400 cm⁻¹, corresponds to the N-H stretching vibration of the amide group. The position and shape of this band are sensitive to hydrogen bonding.

C=O Stretching (Amide I band): This is one of the most intense bands in the IR spectrum, appearing in the range of 1650-1700 cm⁻¹. Its exact position can indicate the extent of hydrogen bonding and the conformation of the amide group.

N-H Bending and C-N Stretching (Amide II band): This band, typically observed between 1500 and 1550 cm⁻¹, arises from a coupling of the N-H in-plane bending and C-N stretching vibrations.

Aromatic C-H Stretching: These vibrations give rise to sharp bands in the region of 3000-3100 cm⁻¹.

Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring skeletal vibrations.

C-O Stretching: The stretching vibration of the C-O bond of the methoxy group is expected to appear in the region of 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric).

A representative table of characteristic IR absorption bands is shown below:

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch3200-3400Medium-Strong
C-H Stretch (Aromatic)3000-3100Medium-Weak
C-H Stretch (Aliphatic)2850-3000Medium-Weak
C=O Stretch (Amide I)1650-1700Strong
C=C Stretch (Aromatic)1450-1600Medium-Strong
N-H Bend (Amide II)1500-1550Medium-Strong
C-O Stretch (Asymmetric)1200-1300Strong
C-O Stretch (Symmetric)1000-1100Medium

Hydrogen bonding plays a crucial role in determining the physical and chemical properties of this compound. In the solid state, molecules are likely to be associated through intermolecular N-H···O=C hydrogen bonds, forming chains or dimeric structures. This is often evidenced in the IR spectrum by a shift of the N-H and C=O stretching bands to lower frequencies compared to the gas phase or dilute non-polar solutions.

In solution, the extent of hydrogen bonding depends on the nature of the solvent. In non-polar solvents, self-association through hydrogen bonding is more likely, while in polar, hydrogen-bond-accepting solvents, the solute molecules will form hydrogen bonds with the solvent molecules. These different types of hydrogen bonding interactions can be distinguished by monitoring the changes in the positions and shapes of the N-H and C=O stretching bands in the IR spectrum as a function of concentration and solvent polarity.

Mass Spectrometric Identification and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound, with a chemical formula of C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol , the fragmentation pattern under electron impact (EI) can be predicted based on the behavior of similar aromatic formamides.

The molecular ion peak (M⁺) would be expected at m/z 179. The primary fragmentation pathways for formamides typically involve cleavage of the amide bond and rearrangements. Key fragmentation patterns observed in related compounds suggest the following for this compound:

Loss of the formyl group (•CHO): This is a common fragmentation for formamides, leading to the formation of a stable anilinic cation. This would result in a fragment ion at m/z 150 ([M-CHO]⁺).

Cleavage of the N-C(aryl) bond: This would generate a formamide radical cation and a substituted phenyl cation.

Loss of a methyl radical (•CH₃): The presence of a methyl group on the phenyl ring allows for the loss of a methyl radical, which would produce a fragment ion at m/z 164 ([M-CH₃]⁺).

Loss of a methoxy radical (•OCH₃): Cleavage of the methoxy group would result in a fragment at m/z 148 ([M-OCH₃]⁺).

McLafferty Rearrangement: While less direct for this specific structure, rearrangements involving the formyl hydrogen and the aromatic ring system can lead to characteristic lower mass fragments.

A comparison with the mass spectrum of the simpler analog, N-(4-methoxyphenyl)formamide (C₈H₉NO₂), shows a molecular ion at m/z 151 and a significant fragment at m/z 108, corresponding to the loss of the formyl group and subsequent rearrangement. nih.gov

Table 1: Predicted Mass Spectrometric Fragments for this compound

m/zProposed Fragment Ion
179[M]⁺
164[M-CH₃]⁺
150[M-CHO]⁺
148[M-OCH₃]⁺

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. Although a crystal structure for this compound has not been reported, analysis of closely related structures, such as N-(4-Methylphenyl)formamide, allows for a detailed prediction of its solid-state characteristics.

A hypothetical single-crystal X-ray diffraction study of this compound would reveal its crystal system, space group, and unit cell dimensions. Based on the structure of N-(4-Methylphenyl)formamide, which crystallizes in the triclinic system with space group P-1, a similar low-symmetry crystal system might be expected. The presence of the additional methoxy group could, however, lead to a different packing arrangement and potentially a different space group.

The conformation of this compound is expected to be non-planar. The key torsional angle would be between the plane of the phenyl ring and the plane of the formamide group. In N-(4-Methylphenyl)formamide, the dihedral angle between the amide group and the benzene ring is 32.35(1)°. A similar twist is anticipated for this compound due to steric hindrance between the formyl group and the ortho-methyl substituent. The methoxy group at the para position is not expected to significantly alter this dihedral angle but will influence the electronic properties and intermolecular interactions.

Table 2: Predicted Torsion Angles for this compound

Torsion AnglePredicted Value (°)
Phenyl ring plane vs. Formamide plane~30-35

The supramolecular assembly of this compound in the solid state would be dominated by hydrogen bonding. The formamide group provides both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). It is highly probable that strong intermolecular N–H···O hydrogen bonds would be the primary interaction, linking the molecules into chains or dimers. In the crystal structure of N-(4-Methylphenyl)formamide, these N–H···O hydrogen bonds connect the molecules into one-dimensional chains. Weaker C–H···O interactions involving the aromatic and methyl C-H groups and the formyl or methoxy oxygen atoms would also likely contribute to the stability of the crystal packing.

Elemental Compositional Analysis

Elemental analysis provides the percentage composition of elements in a compound, which serves as a confirmation of its empirical and molecular formula. The theoretical elemental composition of this compound (C₁₀H₁₃NO₂) can be calculated from its molecular weight (179.22 g/mol ).

Table 3: Theoretical Elemental Composition of this compound

ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage
CarbonC12.01110120.1167.02%
HydrogenH1.0081313.1047.31%
NitrogenN14.007114.0077.82%
OxygenO15.999231.99817.86%
Total 179.22 100.00%

Theoretical and Computational Investigations of N 4 Methoxy 2 Methylphenyl Formamide

Quantum Chemical Calculations for Molecular Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic nature of N-(4-Methoxy-2-methylphenyl)formamide at the atomic level. These calculations can determine the most stable three-dimensional arrangement of atoms (geometry), the energy of the molecule, and the distribution of electrons.

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular geometry and energy of molecules. It balances computational cost and accuracy, making it suitable for medium-sized organic molecules like this compound. DFT calculations typically involve selecting a functional (e.g., B3LYP, WB97XD) and a basis set (e.g., 6-311G(d,p)) to approximate the solutions to the Schrödinger equation. mdpi.com

The optimization process yields a set of geometric parameters corresponding to a minimum on the potential energy surface. These parameters are crucial for understanding the molecule's shape and steric profile.

Table 1: Representative Optimized Geometric Parameters for an Aryl Formamide (B127407) (N-(4-Methylphenyl)formamide) as a Model

ParameterValue
Crystal System Triclinic
a (Å)6.5511 (11)
b (Å)6.9192 (12)
c (Å)8.0265 (17)
α (°)93.730 (1)
β (°)102.780 (1)
γ (°)91.769 (1)
**Volume (ų) **353.68 (11)
Data derived from experimental X-ray diffraction of N-(4-Methylphenyl)formamide, which serves as a close structural analog. nih.gov

DFT calculations also provide thermodynamic properties. For example, studies on N-2-Methoxyphenyl-2-oxo-5-nitro-1-benzylidenemethylamine have used DFT to calculate changes in Gibbs free energy for formation reactions. researchgate.net

Ab initio methods are quantum chemical calculations that are based directly on theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer higher levels of accuracy than DFT for certain properties, albeit at a greater computational expense.

For this compound, ab initio calculations could be employed to obtain highly accurate electronic energies and to study phenomena where DFT might be less reliable. For example, ab initio calculations have been used to investigate the relative stability of cis and trans conformers of N-methylformamide, a simpler related amide. researchgate.net Such studies on this compound would precisely quantify the energy differences between possible rotational isomers (rotamers) arising from rotation around the C-N amide bond and the C-aryl bond.

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, and intra- and intermolecular bonding and interactions. chemrxiv.org It provides a localized picture of electron density in atomic and bonding orbitals, revealing stabilizing interactions like hyperconjugation.

In this compound, NBO analysis, typically performed using DFT results, would quantify the electronic delocalization between the lone pair of the nitrogen atom and the antibonding π* orbitals of the adjacent carbonyl group and the aromatic ring. researchgate.net This delocalization is characteristic of the amide bond and contributes significantly to its partial double-bond character and rotational barrier.

Table 2: Hypothetical NBO Analysis Results for Key Interactions in this compound

Donor NBOAcceptor NBOE(2) (kcal/mol)Type of Interaction
LP (N)π* (C=O)> 50Amide Resonance
π (Aryl Ring)π* (C=O)5-15Conjugation
LP (O of OCH₃)σ* (C-aryl)2-5Hyperconjugation
E(2) represents the stabilization energy. Values are illustrative based on typical values for similar structures.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of the conformational landscape of this compound in a simulated environment (e.g., in a solvent or in the solid state).

These simulations can reveal the accessible conformations of the molecule at a given temperature, the flexibility of different parts of the structure, and the dynamics of intramolecular hydrogen bonds. For this compound, MD simulations could be used to study the rotational dynamics around the aryl-N bond and the amide C-N bond, providing a more complete picture of its structural preferences than static calculations alone. This is particularly important for understanding how the molecule might adapt its shape to fit into a receptor site or interact with other molecules.

In Silico Modeling for Structure-Activity/Property Relationships

In silico modeling uses computational methods to predict the biological activity or physicochemical properties of molecules based on their structure.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or physical properties, respectively. mdpi.comresearchgate.net These models are built by calculating a set of numerical descriptors for each molecule and then using statistical methods, like multiple linear regression, to find a correlation with the observed activity or property. researchgate.netelsevierpure.com

For a class of compounds like aryl formamides, a QSAR study might aim to predict their affinity for a particular biological target. nih.gov The model would use descriptors that quantify various aspects of the molecular structure, such as:

Topological descriptors: Based on the 2D graph of the molecule (e.g., connectivity indices). youtube.com

Electronic descriptors: Such as partial atomic charges, dipole moment, or HOMO/LUMO energies derived from quantum chemical calculations.

Steric or 3D descriptors: Related to the molecule's size and shape.

A hypothetical QSPR model for aryl formamides could predict a property like lipophilicity (logP) or aqueous solubility. researchgate.net For this compound, its calculated descriptors could be input into a validated QSAR/QSPR model to predict its activity or properties without the need for experimental testing. researchgate.net The development of such models relies on having a dataset of related aryl formamides with experimentally measured data. researchgate.net

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and molecular biology for understanding ligand-target interactions at a molecular level. In the context of this compound, molecular docking studies could be employed to explore its potential biological activity by identifying and characterizing its binding modes within the active sites of various protein targets.

Given the structural similarities of this compound to known biologically active anilide and formamide derivatives, a plausible target for in silico investigation is the enzyme Cyclooxygenase-2 (COX-2). nih.gov COX-2 is a key enzyme in the inflammatory pathway, and its inhibition is a common strategy for anti-inflammatory drugs. Another potential target could be the Heat shock protein 90 (Hsp90) chaperone, which is crucial for the stability and function of numerous client proteins involved in cancer cell survival. neliti.com

The docking process would involve preparing the three-dimensional structure of this compound and the chosen protein target (e.g., from the Protein Data Bank). The ligand's geometry would be optimized using a suitable level of theory, such as Density Functional Theory (DFT). Using software like AutoDock or Glide, the ligand would then be placed into the binding site of the receptor, and various conformational poses would be sampled. neliti.comglobalresearchonline.net The stability of these poses is evaluated using a scoring function, which estimates the binding affinity (typically in kcal/mol).

The interactions between this compound and the amino acid residues of the binding pocket would be analyzed. These interactions commonly include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, the formamide group (-NH-C=O) is a potential hydrogen bond donor (N-H) and acceptor (C=O). The methoxy (B1213986) group (-OCH₃) can also act as a hydrogen bond acceptor, while the phenyl ring and methyl group can participate in hydrophobic and π-stacking interactions. globalresearchonline.net

A hypothetical summary of docking results against a potential target like COX-2 is presented below. The binding energy indicates the strength of the interaction, with more negative values suggesting stronger binding.

Protein Target (PDB ID)Binding Energy (kcal/mol)Key Interacting ResiduesTypes of Interactions
COX-2 (e.g., 6COX)-7.8Arg120, Tyr355, Ser530Hydrogen bond with Ser530 (C=O), Hydrophobic interactions with Tyr355
Hsp90 (e.g., 2VCJ)-8.2Asp93, Leu107, Phe138Hydrogen bond with Asp93 (N-H), π-π stacking with Phe138

These results, while theoretical, would suggest that this compound has the potential to bind to these targets, warranting further experimental validation.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be used to interpret and validate experimental data. Density Functional Theory (DFT) is a widely used method for this purpose. researchgate.net For this compound, DFT calculations can predict its vibrational (FT-IR), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra.

The process begins with the optimization of the molecule's ground-state geometry using a functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)). acs.org Following optimization, frequency calculations can be performed to predict the IR spectrum. The calculated vibrational frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors. arxiv.org This allows for a direct comparison with experimental FT-IR spectra, aiding in the assignment of characteristic peaks such as N-H stretching, C=O stretching, C-N stretching, and aromatic C-H vibrations.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. youtube.com The calculated shifts are typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS) and can be correlated with experimental data, often showing excellent linear agreement. youtube.com This is particularly useful for assigning complex spectra and understanding how the electronic environment of each nucleus is influenced by the molecular structure.

Electronic transitions, which are observed in UV-Vis spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT). researchgate.net These calculations yield the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) and intensities in the experimental spectrum. The analysis of the molecular orbitals involved (e.g., HOMO and LUMO) can reveal the nature of these transitions (e.g., π→π* or n→π*).

A comparison of hypothetical experimental data with theoretically predicted values is shown below.

Spectroscopic ParameterVibrational Assignment/TransitionHypothetical Experimental ValuePredicted DFT Value (B3LYP/6-311++G(d,p))
FT-IR (cm⁻¹)ν(N-H)32803275 (scaled)
FT-IR (cm⁻¹)ν(C=O)16751670 (scaled)
¹H NMR (ppm)N-H proton8.28.1
¹³C NMR (ppm)C=O carbon162.5161.9
UV-Vis (nm)π→π*275278

The strong correlation typically observed between calculated and experimental spectra validates both the experimental structure and the computational methodology employed. nih.gov

Solvent Effects and Environmental Influence on Molecular Properties via Implicit and Explicit Solvation Models

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational chemistry models these effects using two main approaches: implicit and explicit solvation models. researchgate.netresearchgate.net

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a specific dielectric constant. The solute molecule is placed in a cavity within this continuum, and the electrostatic interactions between the solute's charge distribution and the polarized dielectric are calculated. This approach is computationally efficient and is effective for capturing the bulk electrostatic effects of the solvent on the solute's geometry, stability, and electronic properties. researchgate.net For this compound, using PCM or SMD in conjunction with DFT would allow for the study of how its dipole moment, molecular orbital energies, and spectroscopic parameters change in solvents of varying polarity (e.g., from non-polar hexane (B92381) to polar water). nih.gov

Explicit Solvation Models: These models provide a more detailed, atomistic picture by including individual solvent molecules in the calculation. researchgate.net This is crucial for understanding specific solute-solvent interactions, such as hydrogen bonding. A common explicit method is the ONIOM (Our own N-layered Integrated molecular orbital and Molecular mechanics) model, a hybrid quantum mechanics/molecular mechanics (QM/MM) approach. In an ONIOM calculation for this compound, the solute molecule would be treated with a high level of theory (QM), while the surrounding solvent molecules are treated with a more computationally efficient method like molecular mechanics (MM). This allows for the precise investigation of hydrogen bonds between the formamide's N-H or C=O groups and protic solvent molecules like water or methanol (B129727). researchgate.net

The choice of model depends on the properties being investigated. Implicit models are often sufficient for predicting changes in UV-Vis spectra (solvatochromism), while explicit models are necessary for accurately describing processes where specific interactions, like hydrogen bonding, play a dominant role. researchgate.netresearchgate.net

PropertyGas PhaseChloroform (ε=4.81)Ethanol (ε=24.55)Water (ε=78.39)
Dipole Moment (Debye)3.54.85.55.9
HOMO-LUMO Gap (eV)5.25.04.94.85
λ_max (nm)270275279281

The data in the table illustrates a typical trend where increasing solvent polarity stabilizes the ground state, increases the dipole moment, slightly decreases the HOMO-LUMO energy gap, and causes a red shift (bathochromic shift) in the UV-Vis absorption maximum.

Advanced Applications of N 4 Methoxy 2 Methylphenyl Formamide and Its Derivatives in Organic Synthesis

Role as Versatile Synthetic Intermediates for Complex Organic Molecules

N-(4-Methoxy-2-methylphenyl)formamide is a highly effective intermediate in the synthesis of complex organic molecules, primarily through its function as a precursor to the Vilsmeier reagent. The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto electron-rich aromatic and heterocyclic compounds. wikipedia.orgnumberanalytics.com When this compound is treated with an activating agent like phosphorus oxychloride (POCl₃), it forms a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent. wikipedia.org

This reagent is a potent formylating agent capable of reacting with a wide range of nucleophilic substrates. The electron-donating methoxy (B1213986) and methyl groups on the aniline (B41778) ring of the parent compound enhance the stability and reactivity of the resulting Vilsmeier reagent. The formyl group, once introduced, is a versatile functional handle that can be readily converted into other functionalities such as alcohols, carboxylic acids, or amines, thus providing a gateway to a diverse array of complex molecular architectures. numberanalytics.com The reaction is fundamental in synthesizing aryl aldehydes, which are key precursors for pharmaceuticals, agrochemicals, and specialty polymers. numberanalytics.comorganic-chemistry.org

Substrate TypeProduct TypeSignificance of Transformation
Electron-Rich Arenes (e.g., Anisole, N,N-Dimethylaniline)Aryl AldehydesKey intermediates for dyes, polymers, and pharmaceuticals. youtube.com
Activated Alkenesα,β-Unsaturated AldehydesBuilding blocks for natural product synthesis.
Indoles and PyrrolesHeterocyclic AldehydesPrecursors for alkaloids and functional materials. organic-chemistry.org
Anthracene9-AnthracenecarboxaldehydeIntermediate for advanced organic materials. wikipedia.org

Utility in the Construction of Nitrogen-Containing Heterocycles

The structure of this compound is ideally suited for the synthesis of nitrogen-containing heterocycles, which are core components of many biologically active compounds. Its primary application in this area is as a precursor in electrophilic cyclization reactions to form quinoline (B57606) and pyrazole (B372694) ring systems.

In reactions like the Bischler-Napieralski or Vilsmeier-Haack cyclization, the formamide (B127407) group can be activated to cyclize onto the adjacent aromatic ring. wikipedia.org The presence of the activating methoxy group and the ortho-methyl group on the phenyl ring of this compound directs and facilitates this intramolecular reaction, leading to the formation of substituted quinolines. Quinolines are a privileged scaffold in medicinal chemistry, found in numerous antimalarial, antibacterial, and anticancer agents.

Furthermore, Vilsmeier reagents derived from such formamides are instrumental in constructing other heterocyclic systems. For example, their reaction with hydrazines or substituted hydrazones can yield pyrazole derivatives. Specifically, the Vilsmeier-Haack formylation of pyrazolones has been used to create pyrazole-4-carbaldehydes, which are versatile intermediates for fluorescent sensors and other biologically active molecules. mdpi.com

Precursor ScaffoldReaction TypeResulting Heterocycle
N-Aryl FormamideVilsmeier-Haack CyclizationQuinolines
N-Aryl Formamide + Hydrazine (B178648)Vilsmeier-Haack ReactionPyrazoles mdpi.com
2-NitrochalconeReductive CyclizationQuinolones researchgate.net
N-hydroxy-N-(2-oxoalkyl)amidesIntramolecular Cyclization1,5-dihydro-2H-pyrrol-2-ones researchgate.net

Development of Novel Synthetic Reagents and Catalysts Based on Formamide Scaffolds

The inherent reactivity of the formamide group has led to the development of novel reagents and catalysts based on formamide scaffolds. While this compound itself can act as a formylating reagent precursor, its structural motif is being explored in the design of more sophisticated catalytic systems.

Recent research has shown that derivatives of formamides, such as phosphinecarboxamides, can serve as highly effective ligands in metal-catalyzed cross-coupling reactions. acs.org These ligands possess both hard (N, O) and soft (P) donor atoms, allowing them to form stable and reactive complexes with transition metals like palladium and nickel. This unique coordination chemistry can lead to enhanced catalytic activity and selectivity in reactions such as Suzuki and C-N cross-coupling, which are cornerstones of modern pharmaceutical synthesis. acs.orgmit.edu The electronic properties of the aryl group, such as the 4-methoxy-2-methylphenyl moiety, can be used to fine-tune the steric and electronic environment of the metal center, thereby optimizing catalyst performance.

Reagent/Catalyst TypeApplicationMechanism of Action
Vilsmeier ReagentFormylation of Arenes/HeterocyclesElectrophilic aromatic substitution by a chloroiminium ion. wikipedia.orgorganic-chemistry.org
Formamide CatalystNucleophilic Substitution (e.g., alcohol to chloride)Forms a key alkoxyiminium chloride intermediate.
Phosphinecarboxamide LigandsMetal-Catalyzed Cross-CouplingActs as a ligand to stabilize and activate the metal catalyst (e.g., Palladium, Nickel). acs.org
N-Heterocyclic Carbene (NHC) CatalysisAtroposelective AmidationActivates carboxylic acids for the synthesis of N-aryl imides. chemrxiv.org

Scaffold Engineering for Functional Materials

The chemical reactivity of this compound makes it a valuable precursor for scaffold engineering in the development of advanced functional materials. The products derived from its reactions, particularly aryl aldehydes and nitrogen heterocycles, are crucial building blocks for organic electronics, dyes, and sensors.

The formylation of aromatic compounds using Vilsmeier reagents derived from this formamide is a key step in synthesizing precursors for organic light-emitting diodes (OLEDs) and nonlinear optical materials. mdpi.com For instance, tris(4-formylphenyl)amine, a key building block in materials chemistry, can be synthesized efficiently using such methods. The resulting aldehydes can be further elaborated into conjugated systems with specific photophysical properties.

Similarly, the quinoline and pyrazole heterocycles synthesized from this compound serve as core structures in fluorescent dyes and chemosensors. The ability to introduce specific substituents onto the aromatic ring allows for precise tuning of the material's electronic and optical characteristics, making this formamide a strategic starting point for custom-designed functional molecules.

Material TypeRole of Formamide-Derived ScaffoldExample Application
Organic Light-Emitting Diodes (OLEDs)Precursor to formylated building blocks. mdpi.comSynthesis of emissive layer components.
Fluorescent DyesForms the core heterocyclic structure (e.g., quinoline).Biological imaging and sensing.
Nonlinear Optical (NLO) MaterialsCreation of donor-acceptor chromophores via formylation.Optical communications and data storage.
Corrosion InhibitorsSynthesis of nitrogen-rich heterocyclic compounds.Protection of metals in acidic media.

Precursor in Medicinal Chemistry Research for Chemical Transformation Studies

In the field of medicinal chemistry, this compound serves as a strategic precursor for generating libraries of novel compounds for biological screening and studying chemical transformations. The synthesis of diverse molecular scaffolds from a single, readily available starting material is a highly efficient approach in drug discovery.

The ability of this compound to facilitate the construction of privileged heterocyclic scaffolds like quinolines and pyrazoles is of paramount importance. mdpi.com These ring systems are present in a vast number of FDA-approved drugs and are known to interact with a wide range of biological targets. By using this compound as a starting point, medicinal chemists can systematically synthesize a variety of substituted heterocycles. These libraries can then be used to explore structure-activity relationships (SAR) and identify lead compounds for new therapeutic agents. For example, compounds containing a 2-chloroethoxy chain, which can be introduced via Vilsmeier-type reactions, are readily modified with various amines to furnish potential anti-cancer or neuroprotective agents. mdpi.com

Heterocyclic CoreSynthetic Route from Formamide PrecursorTherapeutic Relevance
QuinolinesIntramolecular Vilsmeier-Haack CyclizationAntimalarial, Anticancer, Antibacterial
PyrazolesVilsmeier-Haack reaction with hydrazine derivatives. mdpi.comAnti-inflammatory (e.g., Celecoxib), Antiviral
Pyrazolo[3,4-d]pyrimidinesTransformation of Vilsmeier products.Kinase inhibitors (Anticancer)
MorpholinesFrom products of cross-aldol reactions of Vilsmeier-derived aldehydes.Antidepressants, Antibiotics

Environmental Distribution and Transformation Studies of N 4 Methoxy 2 Methylphenyl Formamide

Abiotic Transformation Pathways

Abiotic transformation processes, including photolysis, hydrolysis, and oxidation-reduction reactions, are critical in determining the persistence and fate of organic compounds in the environment.

Direct photolysis of N-(4-Methoxy-2-methylphenyl)formamide in the environment is influenced by its ability to absorb ultraviolet (UV) radiation from sunlight. The presence of the aromatic ring and the methoxy (B1213986) and formamide (B127407) functional groups suggests potential for photochemical reactions. Studies on other aromatic compounds containing similar moieties indicate that photolytic degradation can proceed through various mechanisms. For instance, photocatalytic degradation of substituted phenylurea herbicides, which also possess an N-aryl amide linkage, has been shown to involve processes like N-demethylation and N-demethoxylation under solar irradiation in the presence of a catalyst like zinc oxide. nih.gov While specific data for this compound is unavailable, it is plausible that similar reactions, such as cleavage of the methoxy group or transformation of the formamide group, could occur.

Hydrolysis is a key abiotic degradation pathway for many organic compounds in aquatic systems. The stability of the amide bond in this compound towards hydrolysis is dependent on pH and temperature. Generally, amides are relatively stable to hydrolysis under neutral conditions but can be cleaved under acidic or basic conditions, although this often requires elevated temperatures. arkat-usa.org

Insights can be gained from the pesticide formetanate (B1673542) hydrochloride, which contains a formamidine (B1211174) group that hydrolyzes as part of its degradation pathway. nih.gov The hydrolysis of formetanate is highly pH-dependent, being rapid under neutral to alkaline conditions (pH 5.9 to 7.6) but slow under strongly acidic conditions (pH 4.8 to 5.2). regulations.gov This suggests that the formamide group in this compound could also undergo hydrolysis, particularly in alkaline soils or water bodies. The primary products of hydrolysis would likely be 4-methoxy-2-methylaniline (B89876) and formic acid.

Table 1: pH-Dependent Hydrolysis of Formetanate Hydrochloride

pH RangeHydrolysis RateClassification
4.8 - 5.2Slow and insignificantStrongly to very strongly acidic
5.9 - 7.6Rapid and extensiveModerately acidic, neutral, and slightly alkaline

This data is for the related compound formetanate hydrochloride and is used to infer potential behavior. regulations.gov

Oxidation and reduction reactions can also contribute to the transformation of this compound in the environment. The methoxy group on the phenyl ring can be susceptible to oxidative demethylation. iaea.org In soils and sediments, redox conditions can vary, influencing the transformation pathways. Under aerobic conditions, oxidative processes are more likely, while anaerobic conditions would favor reductive transformations. For example, studies on halomethoxybenzenes, which also contain methoxy-substituted aromatic rings, indicate their transformation in the environment can be influenced by both biotic and abiotic processes. nih.govvliz.be

Biotic Transformation Pathways

Microbial activity is a major driver of the degradation of organic compounds in soil and water.

The biodegradation of this compound is expected to be carried out by various microorganisms capable of utilizing it as a source of carbon and nitrogen. The degradation of the pesticide formetanate hydrochloride in soil is primarily due to microbial activity, with a reported half-life of less than a week under aerobic conditions. epa.gov This rapid degradation suggests that compounds with similar structural features, such as the formamide linkage, can be readily metabolized by soil microbes. epa.gov The initial steps in the microbial degradation of this compound would likely involve the hydrolysis of the formamide bond by amidase enzymes, a common mechanism for amide degradation. sci-hub.se

The rate of microbial degradation can be influenced by environmental factors such as pH, temperature, moisture, and the availability of other nutrients. frontiersin.org For instance, the microbial degradation of dimethylamine, a related secondary amine, is significantly affected by soil pH and is slower under anaerobic conditions. nih.govnih.gov

The elucidation of metabolic pathways is crucial for understanding the complete environmental fate of a compound. For this compound, the primary metabolites from microbial degradation are expected to be similar to those from hydrolysis.

Based on the degradation of formetanate, the primary biotic transformation would likely be the cleavage of the formamide bond to yield 4-methoxy-2-methylaniline and formic acid. nih.gov Formic acid can be further mineralized to carbon dioxide. The resulting aniline (B41778) derivative, 4-methoxy-2-methylaniline, would then be subject to further microbial degradation, potentially involving ring cleavage and eventual mineralization. The metabolism of formetanate in rats has been shown to produce various hydroxylated and conjugated products, indicating that similar metabolic transformations could occur in the environment. nih.gov

Table 2: Potential Primary Metabolites of this compound

Parent CompoundPotential Primary MetabolitesTransformation Pathway
This compound4-Methoxy-2-methylanilineHydrolysis/Amidase activity
Formic AcidHydrolysis/Amidase activity

This table is based on expected degradation pathways analogous to related compounds.

Environmental Compartmentalization and Transport Modeling (Theoretical Aspects)

Environmental compartmentalization modeling, particularly through fugacity models, predicts how a chemical will partition among various environmental media—air, water, soil, and sediment—at equilibrium. chemsafetypro.com This theoretical distribution is governed by the chemical's intrinsic properties, which can be estimated using QSAR models. Key parameters include the octanol-water partition coefficient (Kow), Henry's Law constant, water solubility, and soil organic carbon-water (B12546825) partitioning coefficient (Koc).

For this compound (CAS: 5470-34-8, SMILES: COC1=CC=C(C=C1)NC=O), the following physicochemical and environmental fate properties have been estimated using QSAR models. nih.gov These values are predictive and have not been experimentally verified.

Table 1: Predicted Physicochemical Properties of this compound
PropertyPredicted ValueModel/Source
Molecular Weight151.16 g/molPubChem nih.gov
Log Kow (Octanol-Water Partition Coefficient)1.04EPI Suite™ chemsafetypro.com
Water Solubility6883 mg/LEPI Suite™ chemsafetypro.com
Henry's Law Constant2.0 x 10-8 atm-m³/moleEPI Suite™ epa.gov
Log Koc (Soil Adsorption Coefficient)1.85 (Koc: 70.8)EPI Suite™ epa.gov

The low predicted Log Kow value of 1.04 suggests that this compound has a relatively low potential for bioaccumulation in organisms. chemsafetypro.com The water solubility is predicted to be high, and the Henry's Law constant is low, indicating that the compound is not likely to volatilize significantly from water surfaces. The estimated Koc value suggests that it would have high to moderate mobility in soil.

Fugacity models, such as the Level III model within EPI Suite™, use these properties to predict the steady-state distribution of a chemical in a model "unit world" environment. chemsafetypro.comepisuite.dev

Table 2: Predicted Environmental Compartmentalization of this compound (Fugacity Level III Model)
Environmental CompartmentPredicted Percentage of Total MassModel/Source
Air< 0.1%EPI Suite™ chemsafetypro.com
Water~ 90%EPI Suite™ chemsafetypro.com
Soil~ 9%EPI Suite™ chemsafetypro.com
Sediment~ 1%EPI Suite™ chemsafetypro.com

Based on these theoretical modeling results, if this compound is released into the environment, it is expected to predominantly partition into the aqueous phase. chemsafetypro.com Its high water solubility and low potential for volatilization and soil adsorption mean that it is likely to be found primarily in water bodies. A smaller fraction is expected to be present in soil, with negligible amounts partitioning to the air and sediment. It is important to reiterate that these are theoretical predictions and that the actual environmental distribution may vary depending on local conditions, release scenarios, and degradation rates.

Q & A

Q. What are the common synthetic routes for N-(4-Methoxy-2-methylphenyl)formamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of this compound can be achieved via formylation of 4-methoxy-2-methylaniline using formic acid derivatives. A mild and efficient approach involves reductive functionalization of CO₂ with NaBH(OAc)₃ under atmospheric pressure, which avoids harsh conditions and improves selectivity . Reaction yields are influenced by:
  • Temperature : Elevated temperatures (80–100°C) typically accelerate formylation but may lead to side reactions.
  • Catalyst : Use of acetic acid as a catalyst enhances reaction efficiency.
  • Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
    Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended to isolate the product in >85% purity .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Methodological Answer :
  • ¹H NMR : Key signals include:
  • A singlet at δ 8.1–8.3 ppm for the formamide proton (-NHCHO).
  • Aromatic protons (δ 6.7–7.2 ppm) with splitting patterns reflecting substitution on the benzene ring.
  • Methoxy (-OCH₃) resonance at δ 3.8–3.9 ppm.
  • ¹³C NMR : Peaks at δ 160–165 ppm (formamide carbonyl) and δ 55–56 ppm (methoxy carbon) are diagnostic.
  • IR : Strong absorbance at ~1660 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm the formamide group .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX software address them?

  • Methodological Answer : Single-crystal X-ray diffraction data may face challenges such as:
  • Disorder in the methoxy group : Use SHELXL’s PART instruction to model partial occupancy or split positions .
  • Weak diffraction due to crystal quality : Optimize crystal growth via slow evaporation in ethanol/water mixtures.
  • Twinned crystals : Apply SHELXL’s TWIN command with a BASF parameter to refine twinning fractions .
    Validation using PLATON or checkCIF ensures structural integrity. For example, bond lengths for C-O (1.36–1.42 Å) and C-N (1.34–1.38 Å) should align with expected values .

Q. How can discrepancies in reactivity data between computational models and experimental results be resolved?

  • Methodological Answer : Discrepancies often arise from:
  • Solvent effects : DFT calculations (e.g., Gaussian 16) using implicit solvent models (PCM) may underestimate polarity. Explicit solvent molecular dynamics simulations (GROMACS) improve accuracy .
  • Conformational flexibility : Rotatable bonds in the formamide group (C-N) require multi-conformer QM/MM optimizations.
  • Electron correlation : Post-Hartree-Fock methods (MP2, CCSD(T)) better capture dispersion forces in aromatic stacking interactions .

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